molecular formula C10H8ClNO B1612414 7-Chloro-3-methyl-1H-indole-2-carbaldehyde CAS No. 910442-16-9

7-Chloro-3-methyl-1H-indole-2-carbaldehyde

Cat. No. B1612414
CAS RN: 910442-16-9
M. Wt: 193.63 g/mol
InChI Key: FLYFADJEUDJOJU-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a chemical compound with the empirical formula C13H12N2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular weight of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde is 196.25 . The structure of this compound can be represented by the SMILES string O=CC(NC(C1=CC=C2)=C2Cl)=C1C .


Physical And Chemical Properties Analysis

7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a solid compound . Its molecular weight is 196.25 , and its empirical formula is C13H12N2 .

Scientific Research Applications

Antiviral Agents

Indole derivatives have been studied for their potential as antiviral agents. The structure of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be modified to enhance its interaction with viral proteins, potentially inhibiting the replication of viruses such as influenza and Coxsackie B4 virus .

Anti-inflammatory Applications

The indole nucleus is a common feature in compounds with anti-inflammatory properties. As such, 7-Chloro-3-methyl-1H-indole-2-carbaldehyde may serve as a scaffold for developing new anti-inflammatory drugs through further functionalization .

Anticancer Research

Indole compounds often exhibit anticancer activity. The chloro and aldehyde groups present in 7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be key functional groups that interact with cancer cell lines, leading to potential applications in cancer treatment .

Antimicrobial Activity

The indole core structure is known to possess antimicrobial properties. Research into 7-Chloro-3-methyl-1H-indole-2-carbaldehyde could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi .

Antitubercular Agents

Given the biological activity of indole derivatives, 7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be explored for its potential use in treating tuberculosis. Its structure allows for modifications that could enhance its efficacy against Mycobacterium tuberculosis .

Antidiabetic Potential

Indole derivatives have shown promise in the treatment of diabetes7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be used as a starting point for the synthesis of compounds that modulate insulin release or glucose metabolism .

Antimalarial Applications

The indole moiety is present in many natural and synthetic antimalarial drugs. The unique structure of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde might be exploited to create novel antimalarial therapies .

Neuropharmacological Research

Indoles are important in neuropharmacology due to their presence in compounds that affect neurotransmitter systems7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be investigated for its potential effects on neurological pathways and disorders .

properties

IUPAC Name

7-chloro-3-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYFADJEUDJOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590776
Record name 7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-methyl-1H-indole-2-carbaldehyde

CAS RN

910442-16-9
Record name 7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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